molecular formula C13H12FNOS B7458004 N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide

N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide

Cat. No. B7458004
M. Wt: 249.31 g/mol
InChI Key: GTRRNWZVUDVNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide, also known as FLICA, is a chemical compound that has been extensively studied for its potential use in scientific research. FLICA is a thiophene-based compound that has been found to have unique properties that make it useful in a variety of research applications. In

Mechanism of Action

N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide works by binding to the active site of caspase-1 and undergoing a hydrolysis reaction. This reaction results in the release of a fluorescent molecule that emits a signal that can be detected using fluorescence microscopy or flow cytometry. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to be highly selective for caspase-1 and does not interfere with other caspases or proteases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to have minimal toxicity and does not interfere with cell viability or proliferation. It has been used in a variety of cell types, including primary cells, cell lines, and tissues. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been used to study caspase-1 activity in a variety of disease models, including inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is its high selectivity for caspase-1, making it a useful tool for studying caspase-1 activity in vitro and in vivo. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is also easy to use and can be detected using standard fluorescence microscopy or flow cytometry equipment. However, N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has some limitations, including its relatively high cost compared to other fluorescent probes and its limited stability in aqueous solutions.

Future Directions

There are many potential future directions for research on N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new fluorescent probes based on the N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide scaffold that can detect other enzymes or biomolecules. Another area of interest is the development of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for diseases such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is a need for further research on the mechanism of action of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide and its potential interactions with other enzymes and biomolecules.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with 2-fluoroaniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified by column chromatography to obtain pure N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide.

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been extensively studied for its potential use as a fluorescent probe for detecting caspase-1 activity. Caspase-1 is an enzyme that plays a key role in the inflammatory response and is involved in the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to selectively bind to active caspase-1 and emit a fluorescent signal, making it a useful tool for studying caspase-1 activity in vitro and in vivo.

properties

IUPAC Name

N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRRNWZVUDVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide

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